molecular formula C10H11BrO B2560295 2-(4-Bromophenyl)tetrahydrofuran CAS No. 194725-15-0

2-(4-Bromophenyl)tetrahydrofuran

Cat. No.: B2560295
CAS No.: 194725-15-0
M. Wt: 227.101
InChI Key: OUJWSBTVHIGHIS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)tetrahydrofuran is an organic compound with the molecular formula C10H11BrO It is a derivative of tetrahydrofuran, where a bromophenyl group is attached to the second carbon of the tetrahydrofuran ring

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)tetrahydrofuran plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been shown to interact with other biomolecules such as glutathione, a key antioxidant in cellular defense mechanisms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer research, it has been demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes . Furthermore, this compound influences cell signaling pathways, particularly the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . The compound also affects gene expression by modulating the activity of transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This compound also acts as an agonist or antagonist for various receptors, influencing signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its therapeutic potential . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular metabolism . It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound undergoes phase I and phase II metabolism, resulting in the formation of various metabolites that can be further conjugated and excreted from the body . The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in different tissues . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)tetrahydrofuran typically involves the reaction of 4-bromobenzyl alcohol with tetrahydrofuran in the presence of a strong acid catalyst. One common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)tetrahydrofuran can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.

    Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include lactones and other oxidized derivatives.

    Reduction Reactions: Products include phenyl derivatives and reduced tetrahydrofuran rings.

Scientific Research Applications

2-(4-Bromophenyl)tetrahydrofuran has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)furan: Similar structure but with a furan ring instead of tetrahydrofuran.

    2-(4-Bromophenyl)pyran: Similar structure but with a pyran ring.

    4-Bromophenyl derivatives: Various compounds with the 4-bromophenyl group attached to different functional groups.

Uniqueness

2-(4-Bromophenyl)tetrahydrofuran is unique due to the presence of both the bromophenyl group and the tetrahydrofuran ring. This combination imparts specific chemical and physical properties that can be advantageous in certain applications. For example, the tetrahydrofuran ring can enhance the compound’s solubility and stability, while the bromophenyl group can provide sites for further functionalization .

Properties

IUPAC Name

2-(4-bromophenyl)oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJWSBTVHIGHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194725-15-0
Record name 2-(4-bromophenyl)oxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 1-(4-bromophenyl)-4-chlorobutan-1-ol (1.0 g, 3.8 mmol) in tetrahydrofuran (20 mL) was added sodium hydroxide (110 mg, 4.56 mmol) at 0° C. After being stirred for 2 hours, the reaction mixture was quenched with water, brought to pH=6 with 1M HCl aqueous, and extracted with ethyl acetate. The organic was washed with brine, dried over sodium sulfate, filtered and concentrated to give the target compound (910 mg, 100%) as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 2-(4-bromophenyl)-3,6-dihydro-2H-pyran (140 mg, 0.586 mmol) in toluene/ethanol (10 mL, v/v=1/1) was charged into a hydrogenation Parr bottle followed by tris(triphenylphosphine)rhodium(I) chloride (55 mg, 0.0586 mmol). The mixture was set up for 45 psi of hydrogen at 80° C. overnight. The mixture was filtered through celite and the filtrate was concentrated. The residue was purified by silica gel chromatography to give the title compound (50 mg, 35%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 7.46 (d, 2H) 7.23 (d, 2H) 4.29 (d, 1H) 4.13 (m, 1H) 3.60 (t, 1H) 1.95 (m, 1H) 1.81 (d, 1H) 1.60 (m, 3H) 1.27 (m, 1H).
Quantity
140 mg
Type
reactant
Reaction Step One
Name
toluene ethanol
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55 mg
Type
catalyst
Reaction Step Three
Yield
35%

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